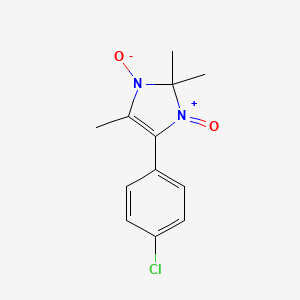

4-(4-chlorophenyl)-2,2,5-trimethyl-2H-imidazole 1,3-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) is a complex organic compound characterized by its unique structure and significant potential in various scientific fields This compound is notable for its imidazole core, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolrings: Der Imidazolring kann durch die Kondensation von Glyoxal, Ammoniak und einem geeigneten Aldehyd synthetisiert werden. In diesem Fall wird 4-Chlorbenzaldehyd verwendet, um die Chlorphenylgruppe einzuführen.

Einführung von Trimethylgruppen: Die Trimethylgruppen können durch Alkylierungsreaktionen mit Methyliodid oder ähnlichen Alkylierungsmitteln eingeführt werden.

Oxidation zum Dioxid: Der letzte Schritt beinhaltet die Oxidation des Imidazolrings, um die Dioxidfunktionalität zu bilden. Dies kann unter kontrollierten Bedingungen mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren erreicht werden.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid kann optimierte Versionen der oben genannten Synthesewege umfassen, mit Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten. Durchflussreaktoren und Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz zu verbessern und Abfälle zu reduzieren.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann einer weiteren Oxidation unterzogen werden, um Derivate mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können die Dioxidfunktionalität wieder in den Imidazolring umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Persäuren.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Amine, Thiole und Alkoxide.

Hauptprodukte

Oxidation: Derivate mit höherem Oxidationszustand.

Reduktion: Imidazolderivate.

Substitution: Verschiedene substituierte Imidazolderivate.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid hat in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendungen gefunden:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid beinhaltet seine Wechselwirkung mit molekularen Zielen und Signalwegen in biologischen Systemen. Die Verbindung kann ihre Wirkungen durch folgende Mechanismen ausüben:

Hemmung von Enzymen: Bindung an und Hemmung der Aktivität spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Wechselwirkung mit DNA: Interkalation in die DNA und Störung der Replikations- und Transkriptionsprozesse.

Erzeugung reaktiver Sauerstoffspezies: Induzierung von oxidativem Stress in Zellen, was zu Zellschäden und Apoptose führt.

Wirkmechanismus

The mechanism by which 5-(4-chlorophenyl)-2,2,4-trimethyl-2H-imidazole-1,3-diiium-1,3-bis(olate) exerts its effects involves its interaction with specific molecular targets. The imidazole core can interact with enzymes and receptors, modulating their activity. The presence of the 4-chlorophenyl group and trimethyl substitutions can enhance these interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol: Fehlt die Dioxidfunktionalität.

Derivate von 4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid: Verschiedene Derivate mit unterschiedlichen Substituenten am Imidazolring.

Einzigartigkeit

4-(4-Chlorphenyl)-2,2,5-trimethyl-2H-imidazol-1,3-dioxid ist aufgrund seiner spezifischen Kombination einer Chlorphenylgruppe, Trimethylsubstitution und Dioxidfunktionalität einzigartig.

Eigenschaften

Molekularformel |

C12H13ClN2O2 |

|---|---|

Molekulargewicht |

252.69 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-2,2,4-trimethyl-3-oxidoimidazol-1-ium 1-oxide |

InChI |

InChI=1S/C12H13ClN2O2/c1-8-11(9-4-6-10(13)7-5-9)15(17)12(2,3)14(8)16/h4-7H,1-3H3 |

InChI-Schlüssel |

YBPIAXHRXGKIAV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C([N+](=O)C(N1[O-])(C)C)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B11612873.png)

![ethyl 1-[4-(dimethylamino)phenyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11612887.png)

![2-chloro-3-[1-(2-chlorobenzoyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline](/img/structure/B11612901.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-diethyl-3-methoxyaniline](/img/structure/B11612909.png)

![3'-Methyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11612942.png)

![7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612949.png)

![N-[5-Benzoyl-2-(4-ethoxybenzamido)phenyl]-4-ethoxybenzamide](/img/structure/B11612954.png)

![2-Ethoxy-4-[3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11612960.png)

![N-(4-{[4-cyano-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazol-1-yl]amino}phenyl)acetamide](/img/structure/B11612962.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612965.png)

![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(2-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11612972.png)

![5,5-Dimethyl-2-[[[1-(2-phenylacetyl)piperidin-4-yl]methylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B11612977.png)